molecular formula C21H17N5 B5998721 (Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine

(Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine

Cat. No.: B5998721
M. Wt: 339.4 g/mol
InChI Key: PRFGOBKPBDGXGF-XRMUUGKUSA-N
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Description

(Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine is a complex organic compound that features a benzimidazole ring, a phenyl group, and a pyridine moiety

Properties

IUPAC Name

(Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5/c1-2-7-16(8-3-1)13-20(26-23-15-17-9-6-12-22-14-17)21-24-18-10-4-5-11-19(18)25-21/h1-12,14-15H,13H2,(H,24,25)/b23-15-,26-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRFGOBKPBDGXGF-XRMUUGKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=NN=CC2=CN=CC=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C/C(=N/N=C\C2=CN=CC=C2)/C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine typically involves multi-step organic reactions. One common method involves the condensation of 2-phenyl-1H-benzimidazole with pyridine-3-carbaldehyde under acidic or basic conditions to form the desired Schiff base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The benzimidazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of (Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The exact pathways and targets can vary depending on the specific application and modifications to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-1-(1H-benzimidazol-2-yl)-2-phenyl-N-[(Z)-pyridin-3-ylmethylideneamino]ethanimine apart is its unique combination of benzimidazole and pyridine moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

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